molecular formula C8H13NO2 B2646149 8-Hydroxy-5-azaspiro[3.5]nonan-6-one CAS No. 1909336-23-7

8-Hydroxy-5-azaspiro[3.5]nonan-6-one

Cat. No.: B2646149
CAS No.: 1909336-23-7
M. Wt: 155.197
InChI Key: ZAACNFBPLMDUFG-UHFFFAOYSA-N
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Description

8-Hydroxy-5-azaspiro[3.5]nonan-6-one is a spirocyclic compound featuring a nitrogen atom at position 5 and a hydroxyl group at position 8 within a bicyclic framework. Its molecular formula is C₈H₁₃NO₂ (CID: 92446838, CAS: 1690091-13-4), and it is commercially available for research purposes .

Properties

IUPAC Name

8-hydroxy-5-azaspiro[3.5]nonan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-6-4-7(11)9-8(5-6)2-1-3-8/h6,10H,1-5H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAACNFBPLMDUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CC(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-5-azaspiro[3.5]nonan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic ketone, followed by hydroxylation to introduce the hydroxy group at the desired position. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 8-Hydroxy-5-azaspiro[3.5]nonan-6-one can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, alkylating agents, and other nucleophiles.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated compounds, alkylated derivatives.

Scientific Research Applications

Chemistry: 8-Hydroxy-5-azaspiro[3

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

Medicine: In medicinal chemistry, 8-Hydroxy-5-azaspiro[3.5]nonan-6-one is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific enzymes or receptors.

Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Hydroxy-5-azaspiro[3.5]nonan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key differences between 8-Hydroxy-5-azaspiro[3.5]nonan-6-one and similar compounds:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
This compound C₈H₁₃NO₂ 5-aza, 8-hydroxy, spiro[3.5] backbone Research in drug discovery and catalysis
9-Hydroxy-7-azaspiro[3.5]nonan-6-one C₈H₁₃NO₂ 7-aza, 9-hydroxy, spiro[3.5] backbone Structural isomer; potential bioactivity
8-Oxa-5-azaspiro[3.5]nonan-6-one C₇H₁₁NO₂ 5-aza, 8-oxa (oxygen atom), spiro[3.5] backbone Intermediate in organic synthesis
5-Benzyl-8-oxa-5-azaspiro[3.5]nonan-6-one C₁₃H₁₅NO₂ 5-benzyl, 8-oxa, spiro[3.5] backbone Antimicrobial screening candidate
5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonan-6-one HCl C₇H₁₂ClN₂O₂ 2,5-diaza, 8-oxa, methyl group, hydrochloride Improved solubility for pharmaceutical use
Key Observations:
  • Positional Isomerism: The hydroxyl group’s position (8-hydroxy vs.
  • Oxygen vs. Nitrogen: Replacing the hydroxyl group with an oxygen atom (8-oxa derivatives) reduces polarity but enhances metabolic stability, as seen in 8-oxa-5-azaspiro[3.5]nonan-6-one .
  • Substituent Effects : Benzyl or methyl groups (e.g., 5-benzyl or 5-methyl derivatives) increase lipophilicity, influencing membrane permeability and pharmacokinetics .

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